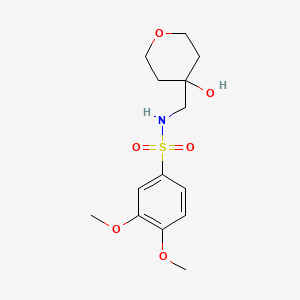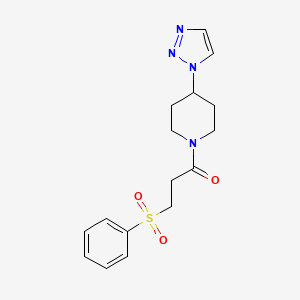![molecular formula C22H19ClN2O3S B2611613 4-(4-chlorobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 892360-44-0](/img/structure/B2611613.png)
4-(4-chlorobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-chlorobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H19ClN2O3S and its molecular weight is 426.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
- A study focused on the synthesis of formazans from a related compound, highlighting its potential in creating antimicrobial agents. This research points to the chemical versatility and potential biological applications of the compound (Sah, Bidawat, Seth, & Gharu, 2014).
- Another research discussed the catalytic application of a structurally similar compound in the synthesis of various heterocyclic compounds. It demonstrates the compound's utility in facilitating chemical reactions under environmentally friendly conditions (Khazaei, Zolfigol, Karimitabar, Nikokar, & Moosavi-Zare, 2015).
Chemical Structure and Properties
- Research on the chlorination of heterocyclic compounds, including derivatives of thiadiazine, provided insights into their chemical behavior and structural properties. This is significant for understanding the fundamental characteristics of such compounds (King, Hawson, Huston, Danks, & Komery, 1971).
- A study explored the efficient method for generating sulfene derivatives from thiadiazine-based compounds. This contributes to the broader understanding of chemical synthesis involving sulfur compounds (Prajapati, Singh, Mahajan, & Sandhu, 1993).
Potential Biological Activity
- A series of potentially biologically active derivatives of a similar compound were synthesized, demonstrating its potential in creating compounds with antibacterial and antioxidant properties. This highlights the compound's relevance in pharmaceutical research (Zia-ur-Rehman, Choudary, Elsegood, Siddiqui, & Khan, 2009).
Crystallographic Analysis
- Research on the crystal structure of related compounds, such as N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, provided detailed information on their molecular arrangement and stability, critical for understanding their potential applications in various fields (Siddiqui, Ahmad, Tariq, Siddiqui, & Parvez, 2008).
Other Applications
- Studies have shown the use of thiadiazine derivatives in corrosion inhibition, emphasizing their potential in industrial applications. These compounds can form protective layers on metals, preventing corrosion and enhancing the longevity of metal structures (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).
properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-(2,4-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c1-15-7-12-19(16(2)13-15)25-22(26)24(14-17-8-10-18(23)11-9-17)20-5-3-4-6-21(20)29(25,27)28/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAXOLZWZWBTRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2611533.png)

![4-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2611537.png)
![4-chlorophenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate](/img/structure/B2611539.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2611541.png)
![Ethyl 4-((4-((6-bromobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2611544.png)
![5-((2,6-Difluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2611545.png)




